molecular formula C13H13NO3S B1347278 N-(2-Methoxyphenyl)benzenesulfonamide CAS No. 21226-32-4

N-(2-Methoxyphenyl)benzenesulfonamide

Cat. No.: B1347278
CAS No.: 21226-32-4
M. Wt: 263.31 g/mol
InChI Key: QQZJHODRVHVSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Methoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H13NO3S . It is also known as 4-amino-N-(2-methoxyphenyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular weight of “this compound” is approximately 278.33 . For a more detailed structural analysis, one would need to refer to the compound’s crystal structure or use computational chemistry methods .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require additional resources or experimental data .

Scientific Research Applications

Antibacterial Agents

N-(2-Methoxyphenyl)benzenesulfonamide and its derivatives have been studied for their antibacterial properties. For instance, a series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine showed inhibitory action against Escherichia coli, indicating their potential as antibacterial agents. These compounds were also evaluated for cytotoxicity to assess their suitability as therapeutic agents (Abbasi et al., 2019).

Treatment of Idiopathic Pulmonary Fibrosis

Phosphatidylinositol 3-kinase inhibitors, including benzenesulfonamide derivatives, have been proposed for treating idiopathic pulmonary fibrosis. These compounds, such as 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, have shown promise in early-stage clinical trials (Norman, 2014).

Photodynamic Therapy for Cancer

New derivatives of benzenesulfonamide have been synthesized for use in photodynamic therapy, a treatment for cancer. A study on zinc phthalocyanine substituted with benzenesulfonamide derivatives highlighted their potential in producing singlet oxygen, a crucial component in photodynamic therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibitors

N-substituted benzenesulfonamides, including those with N-methoxy-moieties, have been investigated as carbonic anhydrase inhibitors. These studies help to understand the inhibition mechanism of these compounds, which has implications in various therapeutic applications (Di Fiore et al., 2011).

Neuroprotective and Cognitive Enhancing Properties

Compounds like SB-399885, a derivative of this compound, have shown potential in neuroprotection and cognitive enhancement. Studies indicate that such compounds can be beneficial in conditions characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antiproliferative Agents

This compound derivatives have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines. Some compounds in this category have shown significant inhibitory effects, suggesting their potential as anticancer agents (Bouissane et al., 2006).

Mechanism of Action

While the specific mechanism of action for “N-(2-Methoxyphenyl)benzenesulfonamide” is not mentioned in the available resources, sulfonamides are generally known to inhibit bacterial growth by interfering with the synthesis of folic acid, a necessary component for bacterial DNA replication .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future research directions for “N-(2-Methoxyphenyl)benzenesulfonamide” could involve exploring its potential biological activities, given that sulfonamides are a key class of antimicrobial agents . Additionally, further studies could investigate its physical and chemical properties, synthesis methods, and potential applications .

Properties

IUPAC Name

N-(2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJHODRVHVSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287182
Record name N-(2-Methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21226-32-4
Record name Benzenesulfon-o-anisidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxyphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methoxyphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.